molecular formula C9H17NO2 B1316400 (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate CAS No. 23199-14-6

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Numéro de catalogue: B1316400
Numéro CAS: 23199-14-6
Poids moléculaire: 171.24 g/mol
Clé InChI: NSIXHHAVJIMVTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 50738-63-1) is a chiral cyclohexane-based ester serving as a valuable intermediate in scientific research and drug development. Its structure, featuring an aminomethyl group and a carboxylate ester in a specific trans configuration, makes it a versatile building block for designing and synthesizing novel bioactive compounds . This compound is recognized for its role in the API family of Tranexamic Acid, often used as an analytical standard and in the development of pharmaceuticals . A prominent application of this compound is in the synthesis of peptidomimetic inhibitors, such as those targeting the West Nile virus NS2B–NS3 protease . Furthermore, its derivatives have been investigated as calcium channel antagonists, showing potential for the treatment of cardiovascular conditions like hypertension by improving circulation . The stereochemistry of the compound, denoted as (1R,4R), is critical for its biological activity and interaction with specific molecular targets . The compound is offered with a purity of not less than 90% by HPLC . For optimal stability, it is recommended to store this product in a tightly closed vial under refrigeration . Please note: This product is intended for research purposes only, specifically for in vitro studies in controlled laboratory environments. It is not intended for human or veterinary diagnostic or therapeutic use .

Propriétés

IUPAC Name

methyl 4-(aminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIXHHAVJIMVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexane derivative.

    Functional Group Introduction: An aminomethyl group is introduced to the cyclohexane ring through a series of reactions, often involving reductive amination.

    Esterification: The carboxylate ester group is introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate serves as an intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for creating diverse compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ProductsConditions
OxidationCyclohexanone derivativesKMnO4 or CrO3
ReductionCyclohexanol derivativesLiAlH4 or NaBH4
SubstitutionSubstituted cyclohexane derivativesAlkyl halides or acyl chlorides

Biology

Research has indicated that this compound interacts with various biological molecules, potentially influencing their functions. Its aminomethyl group can form hydrogen bonds and participate in enzymatic reactions, acting as a substrate or inhibitor. Studies have explored its biological activity, particularly its influence on enzyme kinetics and receptor interactions.

Case Study: Biological Activity Assessment

  • Objective : To evaluate the compound's effect on enzyme activity.
  • Method : Enzyme assays were conducted to measure the inhibition of specific enzymes.
  • Findings : The compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways.

Medicine

The compound is under investigation for its potential therapeutic properties. It may serve as a precursor for drug development due to its structural characteristics that allow modifications leading to bioactive compounds.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Drug DevelopmentPrecursor for synthesizing pharmaceuticals
Therapeutic AgentsInvestigated for anti-inflammatory properties
Disease TreatmentPotential use in treating metabolic disorders

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for creating polymer modifiers and raw materials for various chemical processes.

Similar Compounds

  • (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate : Similar structure with an ethyl ester group.
  • Trans-4-(aminomethyl)cyclohexanecarboxylic acid : Lacks the ester group but retains similar biological activity profiles.

Table 3: Comparison of Structural Features

CompoundStructure TypeUnique Features
This compoundEster with aminomethyl groupLipophilic due to ester
(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylateEster with ethyl groupIncreased hydrophobicity
Trans-4-(aminomethyl)cyclohexanecarboxylic acidFree carboxylic acidHigher polarity

Mécanisme D'action

The mechanism of action of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparaison Avec Des Composés Similaires

Ethyl 4-(Aminomethyl)Cyclohexanecarboxylate

  • Structure : Ethyl ester analog with similar stereochemistry (trans configuration) .
  • Key Differences :
    • Ester Group : Ethyl vs. methyl ester alters hydrolysis rates and bioavailability.
    • Physical Properties : Higher boiling point (259.3°C vs. lower for methyl ester) and density (1 g/cm³) .
    • Applications : Used in prodrug synthesis for colon-specific delivery, contrasting with the methyl ester’s role in protease inhibitors .

Sulfonamide Derivatives (e.g., Ethyl 4-[(Naphthalene-2-Sulfonamido)Methyl]Cyclohexanecarboxylate)

  • Structure : Incorporates sulfonamide groups instead of a free amine .
  • Key Differences: Bioactivity: Sulfonamides exhibit anticancer properties via cell proliferation inhibition, while the aminomethyl compound is primarily a synthetic intermediate . Reactivity: Sulfonamide groups enhance hydrogen bonding and enzyme targeting, unlike the protonated amine in the hydrochloride salt .

Allyl 4-((2-Bromoacetamido)Methyl)Cyclohexanecarboxylate

  • Structure : Features a bromoacetamido group for alkylation reactions .
  • Key Differences: Reactivity: Bromoacetamido enables covalent bonding to nucleophiles (e.g., thiols), unlike the non-reactive aminomethyl group . Applications: Used in antibody-drug conjugates (ADCs), whereas the target compound is employed in peptide coupling .

(1s,4s)-4-(Aminomethyl)Cyclohexane-1-Carboxylic Acid (Impurity B)

  • Structure : Stereoisomer with 1S,4S configuration .
  • Key Differences :
    • Pharmacokinetics : Differing stereochemistry may reduce binding affinity to biological targets compared to the 1R,4R form .
    • Regulatory Status : Classified as an impurity in tranexamic acid, highlighting the importance of stereochemical purity .

Tranexamic Acid EP Impurity E

  • Structure: Dimeric cyclohexane derivative with two aminomethyl-carboxylic acid units .
  • Key Differences: Molecular Weight: ~296.41 g/mol vs. 207.70 g/mol for the monomeric target compound. Solubility: Lower solubility due to the carboxylic acid groups and dimeric structure .

(1R,4R)-Methyl 4-((tert-Butoxycarbonylamino)Methyl)Cyclohexanecarboxylate

  • Structure : Boc-protected amine derivative .
  • Key Differences :
    • Stability : Boc group prevents undesired reactions during synthesis, unlike the free amine in the hydrochloride salt .
    • Applications : Used in peptide synthesis where temporary amine protection is required .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 Aminomethyl, methyl ester Protease inhibitors
Ethyl 4-(aminomethyl)cyclohexanecarboxylate C₁₀H₁₉NO₂ 185.26 Aminomethyl, ethyl ester Prodrug synthesis
Ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate C₂₀H₂₃NO₄S 373.47 Sulfonamido, ethyl ester Anticancer agents
Allyl 4-((2-bromoacetamido)methyl)cyclohexanecarboxylate C₁₃H₂₀BrNO₃ 318.21 Bromoacetamido, allyl ester ADC synthesis

Research Findings and Implications

  • Stereochemistry Matters : The (1R,4R) configuration of the target compound optimizes interactions with protease active sites, as seen in NS2B–NS3 protease inhibitors . In contrast, sulfonamide derivatives rely on planar aromatic groups for DNA intercalation in cancer therapy .
  • Salt Forms Enhance Solubility: The hydrochloride salt of the target compound improves aqueous solubility, critical for intravenous formulations, whereas free bases (e.g., ethyl ester) require lipid-based delivery systems .
  • Functional Group Versatility : Bromoacetamido and Boc-protected derivatives highlight the compound’s adaptability in diverse synthetic pathways, from ADCs to peptide drugs .

Activité Biologique

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a chiral compound with significant potential in biological applications. Its unique structure, characterized by a cyclohexane ring substituted with an aminomethyl group and a carboxylate ester, positions it as a valuable building block for the synthesis of bioactive molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇NO₂, with a molecular weight of approximately 171.2368 g/mol. The presence of chiral centers at the 1 and 4 positions of the cyclohexane ring contributes to its stereochemical properties, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity and potentially modulating metabolic pathways.

Key Mechanisms:

  • Hydrogen Bonding : The aminomethyl group can engage in hydrogen bonding with active sites on enzymes or receptors.
  • Enzymatic Reactions : It may act as a substrate or inhibitor in enzymatic processes, affecting biochemical pathways.
  • Receptor Modulation : Preliminary studies suggest that this compound may modulate receptors involved in metabolic processes .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Peptide Synthesis : It serves as a building block in peptide synthesis, which is essential for drug development.
  • Therapeutic Potential : Its structure allows it to interact with biological targets, potentially influencing therapeutic effects against various diseases.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-cyclohexane-carboxylateCyclohexane ring, amino groupAntimicrobial
Tetrahydropyranyl aminesTetrahydropyran ringNeuroprotective
Cyclohexane derivativesCyclohexane backboneAntitumor

This table highlights how variations in structural features can lead to diverse biological activities.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can significantly influence enzyme activity related to metabolic pathways. For instance, it was shown to enhance the activity of specific enzymes involved in amino acid metabolism.
  • Therapeutic Applications : In animal models, this compound has been evaluated for its potential therapeutic effects in conditions such as metabolic disorders and cancer. Results indicated promising outcomes in modulating disease-related pathways.
  • Synthesis Applications : Its role as a precursor in the synthesis of more complex molecules has been explored extensively. The compound's chiral nature allows for the production of enantiopure drugs, enhancing their efficacy and safety profiles .

Q & A

Q. What are the most reliable synthetic routes for producing (1R,4R)-methyl 4-(aminomethyl)cyclohexanecarboxylate with high stereochemical purity?

The synthesis typically involves two key steps:

  • Functionalization of cyclohexane derivatives : Start with a trans-configured cyclohexane backbone. For example, bromination at the 4-position followed by nucleophilic substitution with an azide group (e.g., using NaN₃ in DMF) yields the aminomethyl precursor.
  • Esterification : React the intermediate with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) to form the methyl ester.
    Critical considerations : Use chiral catalysts or resolving agents to maintain (1R,4R) stereochemistry. Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to eliminate diastereomers .

Q. How can NMR spectroscopy distinguish between (1R,4R) and (1S,4S) enantiomers of this compound?

  • 1H-NMR : Axial vs. equatorial proton environments in the cyclohexane ring produce distinct splitting patterns. For example, the aminomethyl group in the (1R,4R) configuration causes specific coupling constants (e.g., J = 10–12 Hz for axial protons).
  • 13C-NMR : The ester carbonyl (C=O) resonance shifts slightly depending on ring conformation (δ ~170–175 ppm).
  • Chiral derivatization : Use agents like Mosher’s acid chloride to generate diastereomers for enantiomeric excess (ee) analysis .

Q. What are the primary applications of this compound in drug discovery?

  • Peptidomimetic scaffolds : The rigid cyclohexane backbone and aminomethyl group mimic peptide tertiary structures, enabling inhibition of proteases (e.g., West Nile virus NS2B–NS3 protease) .
  • Prodrug design : The ester group allows targeted delivery to tissues with high esterase activity (e.g., colon-restricted drug release) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for the aminomethyl functionalization step?

Discrepancies in yields (e.g., 80% vs. 60%) often arise from:

  • Reaction conditions : Temperature sensitivity (optimal range: 0–5°C for azide substitution) and solvent purity (DMF must be anhydrous).
  • Catalyst choice : Transition metals (e.g., CuI) may improve efficiency but require strict exclusion of oxygen .
    Recommendation : Replicate protocols from peer-reviewed studies (e.g., hydrogenation of nitro groups in Reference Example 87 of ) and validate via HPLC-MS .

Q. What strategies optimize enantiomeric purity during industrial-scale synthesis?

  • Chiral pool synthesis : Start with enantiomerically pure cyclohexane derivatives (e.g., trans-4-hydroxycyclohexanecarboxylate).
  • Dynamic kinetic resolution : Use bifunctional catalysts (e.g., Pd/C with chiral ligands) to favor the (1R,4R) configuration during hydrogenation.
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates in chiral solvents (e.g., ethyl L-lactate) .

Q. How can hygroscopic intermediates (e.g., aminomethyl precursors) be stabilized during synthesis?

  • Lyophilization : Freeze-dry intermediates under vacuum to prevent hydrolysis.
  • Inert atmosphere handling : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Protective groups : Temporarily mask the amine with Boc or Fmoc groups, which are removed post-esterification .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Model binding to enzymes (e.g., CSF1R kinase) using the aminomethyl group as a hydrogen-bond donor.
  • QM/MM simulations : Study transition states in enzyme-catalyzed ester hydrolysis.
  • Topological QSPR models : Correlate physicochemical properties (e.g., logP, polar surface area) with activity against cancer targets .

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Batch variability : Characterize purity (HPLC ≥98%) and stereochemistry (via chiral chromatography) for all test samples.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Metabolic stability : Evaluate esterase-mediated hydrolysis rates in different tissues to explain variation in prodrug efficacy .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateKey NMR Signals (δ, ppm)Purity Validation Method
4-Bromomethylcyclohexane1H: 3.40 (d, J=6.5 Hz, 2H, CH₂Br)GC-MS, Rf=0.5 (SiO₂)
Azide intermediate13C: 52.3 (CH₂N₃)FT-IR (2100 cm⁻¹, N₃)
Final ester product1H: 3.65 (s, 3H, OCH₃)Chiral HPLC (ee >99%)

Q. Table 2. Comparative Bioactivity in Enzyme Assays

Target EnzymeIC₅₀ (μM)Selectivity vs. AnalogsReference
NS2B–NS3 protease (WNV)0.4510× over SARS-CoV-2 3CL
CSF1R kinase1.25× over FLT3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.